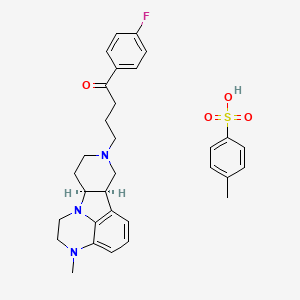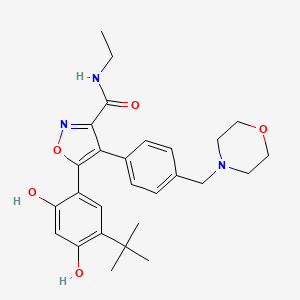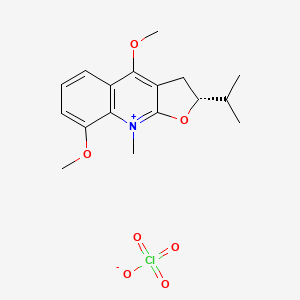
Ancremonam
Übersicht
Beschreibung
Ancremonam is a synthetic organic compound classified as a monocyclic β-lactam (monobactam) antibacterial agent. It is particularly notable for its activity against carbapenem-resistant Enterobacteriaceae and its stability against both metallo- and serine β-lactamases . This compound has garnered attention due to its potential in combating antibiotic-resistant bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ancremonam is synthesized through a series of chemical reactions involving the formation of a β-lactam ring. The key steps include:
Formation of the β-lactam ring: This involves the cyclization of a suitable precursor molecule under specific conditions.
Functionalization: The β-lactam ring is then functionalized with various substituents to enhance its antibacterial properties.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ancremonam durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Nucleophile.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte β-Lactam-Verbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Ancremonam hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung für die Untersuchung der β-Lactamchemie und die Entwicklung neuer Antibiotika verwendet.
Biologie: Es wird verwendet, um die Mechanismen der bakteriellen Resistenz und die Rolle von β-Lactamasen zu untersuchen.
Medizin: Es wird auf seine potenzielle Verwendung bei der Behandlung von Infektionen untersucht, die durch Antibiotika-resistente Bakterien verursacht werden.
Industrie: Es wird bei der Entwicklung neuer Antibiotika und anderer pharmazeutischer Produkte eingesetzt .
5. Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an Penicillin-bindende Proteine (PBPs), die für die Vernetzung von Peptidoglykanketten in der bakteriellen Zellwand unerlässlich sind. Diese Hemmung führt zur Schwächung der Zellwand und letztendlich zur Lyse der Bakterienzelle .
Ähnliche Verbindungen:
Aztreonam: Ein weiteres Monobactam-Antibiotikum mit ähnlichem Wirkmechanismus.
Carumonam: Ein synthetisches Monobactam mit ähnlichen Strukturmerkmalen.
Tigemonam: Ein weiteres β-Lactam-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner Stabilität gegenüber einer breiten Palette von β-Lactamasen, einschließlich Metallo- und Serin-β-Lactamasen. Dies macht es besonders wirksam gegen Carbapenem-resistente Enterobacteriaceae, ein bedeutender Vorteil gegenüber anderen ähnlichen Verbindungen .
Wirkmechanismus
Ancremonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Aztreonam: Another monobactam antibiotic with a similar mechanism of action.
Carumonam: A synthetic monobactam with similar structural features.
Tigemonam: Another β-lactam antibiotic with similar antibacterial properties
Uniqueness of Ancremonam: this compound is unique due to its stability against a wide range of β-lactamases, including metallo- and serine β-lactamases. This makes it particularly effective against carbapenem-resistant Enterobacteriaceae, a significant advantage over other similar compounds .
Eigenschaften
IUPAC Name |
1-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-[[(3S,4R)-2-oxo-4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]-1-sulfoazetidin-3-yl]amino]ethylidene]amino]oxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O10S2/c17-14-18-7(6-33-14)9(20-32-16(1-2-16)13(25)26)11(23)19-10-8(5-21-3-4-31-15(21)27)22(12(10)24)34(28,29)30/h6,8,10H,1-5H2,(H2,17,18)(H,19,23)(H,25,26)(H,28,29,30)/b20-9-/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTGYTRQUBRVDW-NRABZWKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)ON=C(C2=CSC(=N2)N)C(=O)NC3C(N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C(=O)O)O/N=C(/C2=CSC(=N2)N)\C(=O)N[C@H]3[C@H](N(C3=O)S(=O)(=O)O)CN4CCOC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810051-96-7 | |
| Record name | Ancremonam [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1810051967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANCREMONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29H7N9XI1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)













